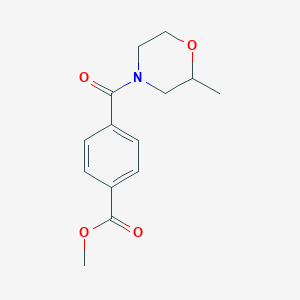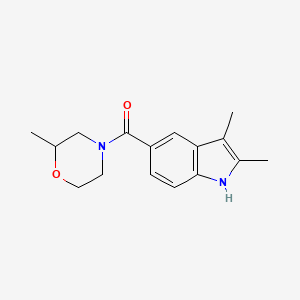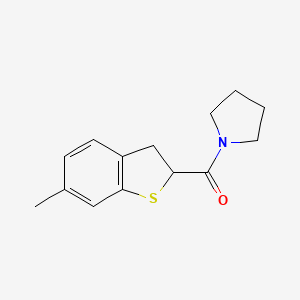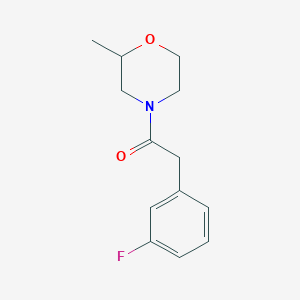![molecular formula C18H25NO2 B7492262 Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic compound that belongs to the class of psychoactive substances known as synthetic cathinones. The compound is also commonly referred to as methoxetamine or MXE. It was first synthesized in 2010 and gained popularity as a recreational drug. However, the compound has also found applications in scientific research due to its unique properties.
作用機序
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone acts as an NMDA receptor antagonist by binding to the receptor's ion channel and preventing the flow of calcium ions. This results in reduced excitatory neurotransmission, which has been linked to various neurological disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to cause sedation, analgesia, and dissociation. It has also been shown to have anti-inflammatory and neuroprotective properties.
実験室実験の利点と制限
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It is also highly potent, which means that small amounts can be used to achieve the desired effect. However, the compound has several limitations, including its potential for abuse and its lack of selectivity for the NMDA receptor.
将来の方向性
There are several future directions for research on Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. One area of interest is its potential as a treatment for neurological disorders such as depression, anxiety, and schizophrenia. Another area of research is the development of more selective NMDA receptor antagonists that do not have the potential for abuse. Finally, there is a need for further studies to determine the long-term effects of the compound on the brain and other organs.
In conclusion, Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic compound that has found applications in scientific research due to its unique properties. The compound acts as an NMDA receptor antagonist and has been used to study the role of the receptor in various physiological and pathological conditions. While the compound has several advantages for lab experiments, it also has limitations, including its potential for abuse and lack of selectivity for the NMDA receptor. There are several future directions for research on the compound, including its potential as a treatment for neurological disorders and the development of more selective NMDA receptor antagonists.
合成法
The synthesis of Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves the reaction of cyclohexanone with 3-methoxyphenyl magnesium bromide to form cyclohexyl-3-methoxyphenyl ketone. This intermediate compound is then reacted with ammonium acetate and cyclohexylamine to form the final product.
科学的研究の応用
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The compound acts as an NMDA receptor antagonist, which means it blocks the receptor's activity. This property has made it useful in studying the role of the NMDA receptor in various physiological and pathological conditions.
特性
IUPAC Name |
cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-16-10-5-9-15(13-16)17-11-6-12-19(17)18(20)14-7-3-2-4-8-14/h5,9-10,13-14,17H,2-4,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODPDMTEFRGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
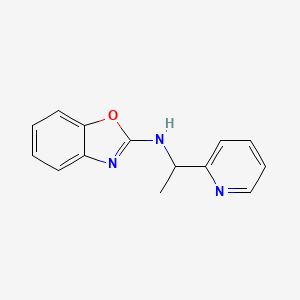
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
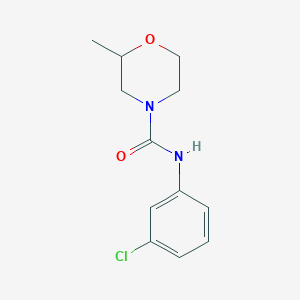
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)

